molecular formula C16H16O6 B1202396 Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate CAS No. 59883-07-7

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Cat. No.: B1202396
CAS No.: 59883-07-7
M. Wt: 304.29 g/mol
InChI Key: GTBYFJITPRWOBT-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate follows established International Union of Pure and Applied Chemistry conventions for polysubstituted naphthalene derivatives. The compound is officially designated as this compound according to multiple chemical databases, reflecting the specific positioning of functional groups on the naphthalene backbone. The Chemical Abstracts Service has assigned the registry number 59883-07-7 to this compound, which serves as its unique identifier in chemical literature and commercial applications. Alternative nomenclature systems have generated several synonymous names including 1,4-dihydroxynaphthalene-2,3-dicarboxylic acid diethyl ester and 2,3-naphthalenedicarboxylic acid, 1,4-dihydroxy-, 2,3-diethyl ester, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.

The compound has also been marketed under trade names such as Rubidate, Rubidate ultraviolet, and Rubidatum, which are commonly used in commercial and industrial contexts. These commercial designations often reflect specific applications or purification standards required for particular uses. The systematic approach to naming this compound emphasizes the naphthalene core structure with explicit identification of substituent positions, ensuring clarity in chemical communication and database searches. The 1,4-dihydroxy substitution pattern is particularly significant as it creates a quinone-like arrangement that influences the compound's electronic properties and reactivity patterns.

Properties

IUPAC Name

diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBYFJITPRWOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208598
Record name Rubidate
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Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59883-07-7
Record name 2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rubidate
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Record name 59883-07-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rubidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBIDATE
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Preparation Methods

Carboxylation of 1,4-Dihydroxynaphthalene

The foundational step in synthesizing diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate involves carboxylating 1,4-dihydroxynaphthalene to form 1,4-dihydroxy-2-naphthoic acid. A patented method achieves this via a two-step process:

  • Alkali Metal Salt Formation :

    • 1,4-Dihydroxynaphthalene reacts with sodium methylate (28% w/w) in dipropylene glycol monomethyl ether at 180°C under nitrogen, forming a soluble sodium salt.

    • Critical parameters include a 1:1.5 molar ratio of substrate to alkali metal alcoholate and solvents with boiling points ≥130°C to ensure reaction homogeneity.

  • Carboxylation with CO₂ :

    • Introducing carbon dioxide gas at 110°C under atmospheric pressure quantitatively carboxylates the sodium salt.

    • The reaction completes within 15 minutes, yielding 1,4-dihydroxy-2-naphthoic acid at 92.3% purity after acidification and crystallization.

This method circumvents hygroscopic intermediates and high-pressure conditions, offering industrial scalability.

Esterification of Dicarboxylic Acid Intermediates

The dicarboxylate ester is synthesized via esterification of 1,4-dihydroxy-2,3-naphthalenedicarboxylic acid with ethanol. Two catalytic approaches dominate:

Homogeneous Acid Catalysis

  • Sulfuric Acid-Mediated Esterification :

    • A traditional method involves refluxing the dicarboxylic acid with excess ethanol (molar ratio 1:2.4) and concentrated H₂SO₄ (5% w/w) for 6–8 hours.

    • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and recrystallized from ethanol/water (yield: 78–85%).

Heterogeneous Solid Acid Catalysis

  • Solid Acid Catalysts (e.g., Sulfonated Carbon) :

    • Adopting methodologies from dimethyl sebacate production, esterification proceeds at 120°C using a solid acid catalyst (10% w/w).

    • Ethanol is employed in a near-stoichiometric ratio (1:2.1), reducing excess solvent waste and enabling catalyst reuse for 5 cycles without significant activity loss.

    • This route achieves 89–92% yield, with a 3–5% cost reduction compared to homogeneous catalysis.

Optimization of Reaction Conditions

Solvent Selection

  • High-Boiling Polar Solvents :

    • Dipropylene glycol monomethyl ether (b.p. 190°C) and diethylene glycol monomethyl ether (b.p. 194°C) enhance solubility of 1,4-dihydroxynaphthalene derivatives during carboxylation.

    • DMF, used in analogous naphthalene tetracarboxydiimide syntheses, is avoided due to side reactions with ethanol.

Temperature and Time

  • Carboxylation : Optimal at 110°C for 30 minutes.

  • Esterification :

    • Homogeneous: 78–85°C for 6–8 hours.

    • Heterogeneous: 120°C for 4–5 hours.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons at δ 8.71 (s, 4H, naphthalene) and δ 8.78 (d, 4H, ester-bound pyridyl).

    • Ethyl groups appear as quartets (δ 4.2–4.4) and triplets (δ 1.2–1.4).

  • IR (ATR) :

    • Strong absorptions at 1717 cm⁻¹ (C=O ester) and 1667 cm⁻¹ (C=O acid).

Purity Assessment

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm confirms ≥98% purity.

  • Melting Point : >300°C (decomposition).

Industrial-Scale Considerations

Cost Efficiency

  • Solid acid catalysts reduce methanol consumption by 30% compared to H₂SO₄, saving $3–5 per kilogram of product.

  • Solvent recovery systems for dipropylene glycol monomethyl ether achieve 95% reuse.

Environmental Impact

  • CO₂ utilization in carboxylation aligns with green chemistry principles, minimizing toxic byproducts.

  • Heterogeneous catalysis reduces aqueous waste pH fluctuations, simplifying effluent treatment .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Complex Organic Molecules
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules. Its naphthalene core allows for the introduction of various functional groups at specific positions, facilitating the creation of diverse chemical entities.

2. Polymer Production
The compound is utilized in producing polymers and specialty chemicals. Its unique structure contributes to the properties of the resulting materials, enhancing their chemical stability and reactivity .

ApplicationDescription
Organic SynthesisBuilding block for complex molecules
Polymer ProductionEnhances stability and reactivity of polymers

Biological Research Applications

This compound has been studied for its biological activities:

1. Antioxidant Properties
The compound exhibits significant antioxidant activity due to the presence of multiple hydroxyl groups that can scavenge free radicals. This property is beneficial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological research .

3. Enzyme Interaction Studies
Research indicates that this compound may interact with enzymes involved in oxidative stress pathways. Such interactions could enhance its therapeutic potential by modulating biological processes related to inflammation and cell signaling .

Biological ActivityPotential Benefits
AntioxidantPrevents oxidative stress
AntimicrobialPotential for infection control
Enzyme InteractionsModulates inflammation

Industrial Applications

In industrial settings, this compound is used in:

1. Dyes and Pigments Production
The compound's chemical structure allows it to be utilized in synthesizing dyes and pigments, contributing to color stability and intensity .

2. Specialty Chemicals
It is also employed in producing various specialty chemicals that require specific reactivity profiles or stability under different conditions .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Synthesis of Novel Polymers: Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to traditional polymers .
  • Antioxidant Efficacy: A study evaluated its efficacy as an antioxidant in food preservation, showing significant reductions in oxidative degradation compared to controls .

Mechanism of Action

The mechanism of action of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can also participate in various biochemical reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and bioactivity. Key analogues include:

Compound Core Structure Substituents Melting Point Key Applications
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (CAS: 59883-07-7) Naphthalene 1,4-dihydroxy; 2,3-diethyl ester Not reported Research chemical; uncharacterized
Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate (VII) Naphthalene + etheno bridge 2,3-dimethyl ester 77.0–77.5°C Organic synthesis intermediate
Diethyl 6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyridine-2,3-dicarboxylate (5c) 1,4-Dihydropyridine 6-amino; 5-cyano; 3-nitrophenyl; 2,3-diethyl ester 242°C Antimicrobial agent (MIC: 4.8–5000 µg/mL)
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) 1,3-Dioxolane 2-hydroxyphenyl; 4,5-dimethyl ester 94–95°C Antibacterial/antifungal agent

Key Differences

Core Structure and Reactivity The target compound’s naphthalene core provides a rigid, planar aromatic system, contrasting with the 1,4-dihydropyridine (electron-rich, redox-active) and 1,3-dioxolane (oxygen-containing heterocycle) cores of analogues . Substituents like the 1,4-dihydroxy groups in the target compound may enhance hydrogen-bonding interactions, whereas nitrophenyl or cyano groups in DHPs improve antimicrobial potency .

Synthetic Efficiency DHP derivatives (e.g., compound 5c) are synthesized in >90% yields via microwave-assisted methods, emphasizing scalability and green chemistry . The dimethyl ethenonaphthalene derivative (VII) requires thermal reactions and recrystallization, yielding lower process efficiency .

Biological Activity Antimicrobial Activity: DHP derivatives (e.g., 5c) exhibit broad-spectrum activity against S. aureus, E. coli, and C. albicans (MIC: 4.8–5000 µg/mL), with polar groups (e.g., NO₂) enhancing efficacy . In contrast, the target compound’s bioactivity remains uncharacterized . Chiral 1,3-dioxolanes (e.g., compound 7) show superior antifungal activity (MIC: 8–32 µg/mL) due to stereochemical specificity .

Biological Activity

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (also known as diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C16H16O6
  • Molecular Weight : 304.29 g/mol
  • IUPAC Name : Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate

This compound exhibits a variety of biological activities primarily through its interaction with cellular pathways. Its structure allows it to act as an agonist or antagonist in various biological systems:

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other naphthalene derivatives, this compound may influence the AhR pathway. Research indicates that hydroxyl and carboxyl substitutions enhance binding affinity to AhR, leading to anti-inflammatory effects in gut tissues .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain pathogens, including Helicobacter pylori, which is implicated in gastric diseases .

Antiinflammatory Effects

The compound has been shown to significantly reduce inflammation in various experimental models. For instance:

  • In murine models of colitis induced by dextran sodium sulfate (DSS), this compound reduced inflammatory markers and improved histological scores .

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

  • In vitro studies have demonstrated that it can induce apoptosis in human keratinocytes and inhibit tumor growth by interfering with nucleic acid synthesis pathways.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Homeyer & Wallingford (1942)Initial investigations into the chemical properties and potential biological activities of this compound were conducted .
Okada et al. (2006)Demonstrated that the compound reduces DSS-induced colitis through modulation of immune responses .
Mok et al. (2011)Reported on the antimicrobial properties against Helicobacter pylori, suggesting therapeutic applications in gastric disorders .
Fukumoto et al. (2014)Showed that the compound induces CYP1A1 expression in human colon cancer cells, indicating a potential role in cancer prevention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
Reactant of Route 2
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

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